

The Core Active Components of Oxonia Active: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxonia Active

Cat. No.: B1202147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Oxonia Active is a widely utilized broad-spectrum antimicrobial agent, valued for its efficacy against a range of pathogenic organisms, including resilient spore-forming bacteria.[\[1\]](#)[\[2\]](#) This technical guide provides an in-depth analysis of its active ingredients, their mechanism of action, and relevant experimental data for research and development applications.

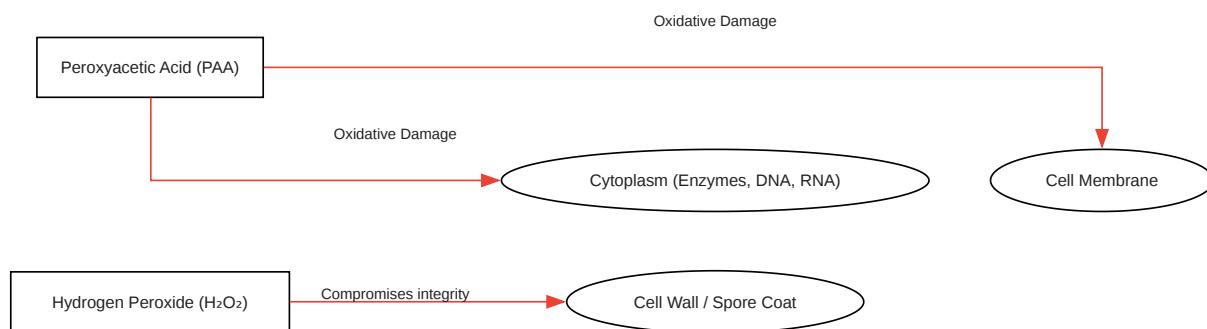
Core Active Ingredients

The primary active ingredients in **Oxonia Active** are Peroxyacetic Acid (PAA) and Hydrogen Peroxide (H₂O₂).[\[1\]](#) These components exist in an equilibrium mixture with acetic acid and water.[\[3\]](#) The specific concentrations can vary depending on the specific product formulation, such as **Oxonia Active**, **Oxonia Active LS**, or **P3-oxonia active**.

Table 1: Composition of Representative Oxonia Active Formulations

Component	Product Formulation	Concentration Range (%)	Reference
Peroxyacetic Acid (PAA)	Oxonia Active	1 - <5	[4]
P3-oxonia active 150	Not specified	[5]	
P3 OXONIA-ACTIVE	4.5	[3]	
Hydrogen Peroxide	Oxonia Active	8 - <35	[4]
P3-oxonia active 150	Not specified	[5]	
P3 OXONIA-ACTIVE	25.5	[3]	
Acetic Acid	Oxonia Active	<10	[4]
P3-oxonia active 150	> 10	[5]	
P3 OXONIA-ACTIVE	6.7	[3]	

Mechanism of Action: Oxidative Disruption


The antimicrobial activity of **Oxonia Active** is driven by the strong oxidizing potential of its active ingredients, peroxyacetic acid and hydrogen peroxide. This mechanism is not target-specific to a particular receptor or pathway, but rather involves broad-spectrum oxidative damage to essential cellular components.

The synergistic action of PAA and H₂O₂ is particularly effective against bacterial spores. It is understood that hydrogen peroxide first compromises the protective spore coat, which is a primary factor in spore resistance.[6] This initial damage allows for enhanced penetration of peroxyacetic acid, which then exerts its potent sporicidal activity within the spore.[6]

The primary mode of action involves the oxidation of microbial cell structures and functional components.[7] This includes:

- Disruption of Cell Membranes: Oxidation of lipids and proteins in the cell membrane leads to a loss of integrity and leakage of cellular contents.

- Enzyme Inactivation: Critical enzymes are denatured through the oxidation of their sulfhydryl and sulfur bonds, disrupting metabolic pathways.
- Genetic Material Damage: The strong oxidizing agents can damage DNA and RNA, preventing replication and leading to cell death.

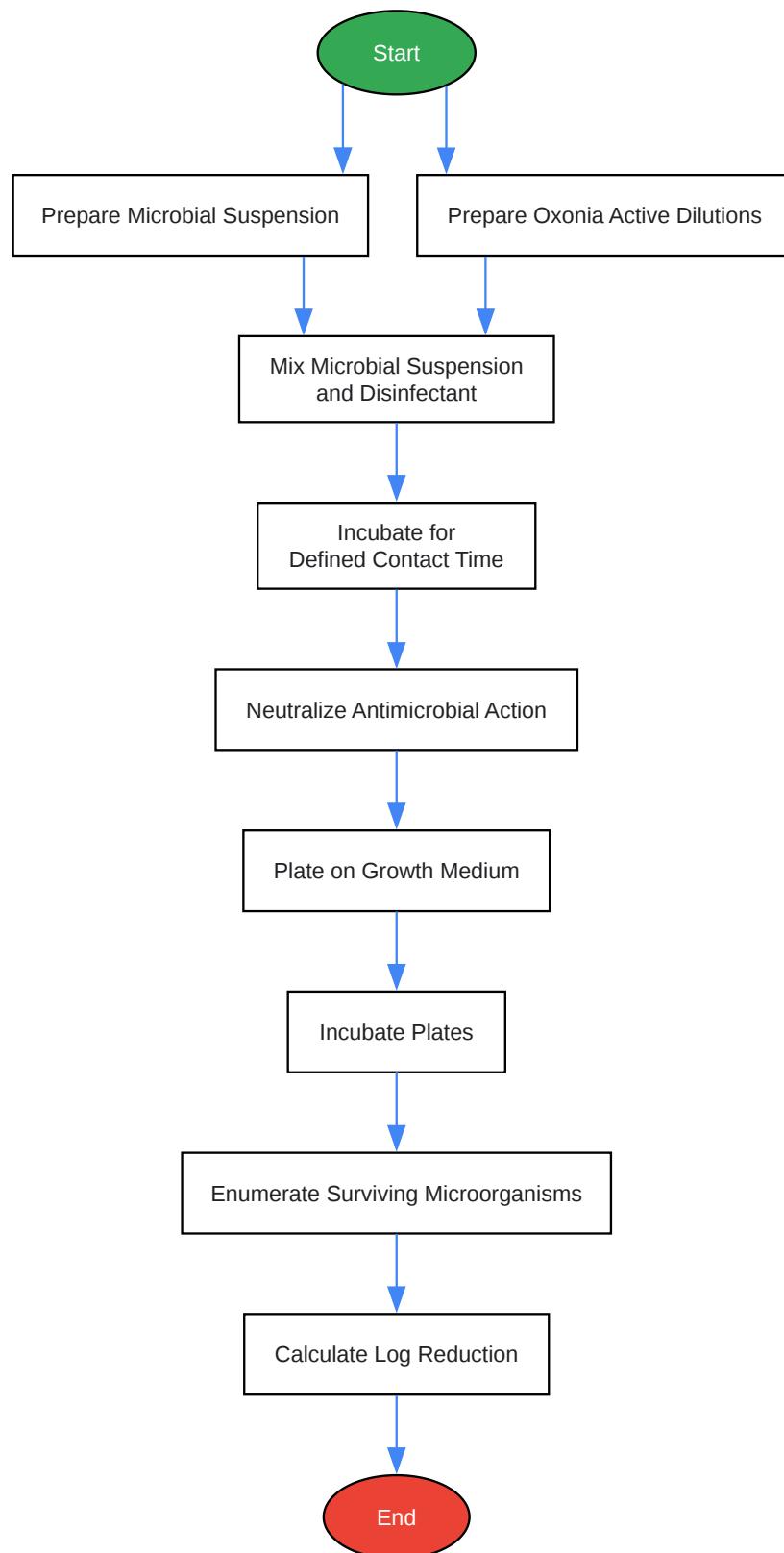
[Click to download full resolution via product page](#)

Mechanism of Action of **Oxonia Active** on a Microbial Cell.

Antimicrobial Efficacy

Oxonia Active demonstrates broad-spectrum efficacy against a variety of microorganisms, including bacteria, fungi, and spores.[1][2] The effective concentration and contact time can vary depending on the target microorganism, the presence of organic soil, and the specific application.

Table 2: Efficacy Data for Oxonia Active and its Active Components


Target Organism	Product/Component	Concentration	Contact Time	Conditions	Log Reduction	Reference
Bacillus subtilis spores	Peracetic acid-based disinfectant	1%	15 minutes	Clean & Dirty	Not specified	[8]
Bacillus cereus spores	Peracetic acid-based disinfectant	0.5%, 1.0%, 1.25%	15 minutes	Dirty	Not specified	[8]
Clostridioides difficile spores	Peracide (Peracetic acid)	4000 ppm	15 seconds	Heavily soiled	7	[9]
Staphylococcus aureus	Oxonia Active LS	0.20% - 0.28% v/v	1 minute	Hard, non-porous surfaces	Not specified	[10]
Escherichia coli	Oxonia Active LS	0.20% - 0.28% v/v	1 minute	Hard, non-porous surfaces	Not specified	[10]
Listeria monocytogenes	Peroxyacetic acid	80 ppm	2 minutes	Not specified	3.5	[11]
Staphylococcus aureus	Hydrogen Peroxide	1,000 ppm	60 minutes	24°C	Complete kill	[12]
Escherichia coli	Hydrogen Peroxide	1,000 ppm	60 minutes	24°C	Complete kill	[12]
Staphylococcus aureus	Peracetic Acid	80 ppm	30 seconds	20°C	Complete kill	[12]
Escherichia coli	Peracetic Acid	80 ppm	30 seconds	20°C	Complete kill	[12]

Experimental Protocols

Detailed experimental protocols for evaluating the efficacy of disinfectants like **Oxonia Active** are outlined in standardized methods. A common framework for such an evaluation is the quantitative suspension test, such as the European Standard EN 1276 for bactericidal activity or EN 17126 for sporicidal activity.[\[8\]](#)[\[13\]](#)

A generalized workflow for a suspension test to determine bactericidal or sporicidal efficacy is as follows:

- Preparation of Microbial Suspension: A standardized culture of the test microorganism is prepared to a specific concentration.
- Preparation of Disinfectant Solutions: **Oxonia Active** is diluted to the desired test concentrations.
- Contact Time: A specified volume of the microbial suspension is mixed with the disinfectant solution and incubated for a defined contact time.
- Neutralization: The antimicrobial action is stopped by adding a validated neutralizing agent. This is a critical step to prevent overestimation of the disinfectant's efficacy.
- Enumeration of Survivors: The number of viable microorganisms in the neutralized sample is determined by plating on a suitable growth medium.
- Calculation of Log Reduction: The log reduction in microbial count is calculated by comparing the number of viable organisms in the treated sample to that of an untreated control.

[Click to download full resolution via product page](#)

Generalized Experimental Workflow for Efficacy Testing.

Physicochemical Properties

The physical and chemical properties of **Oxonia Active** are important for its application and handling.

Table 3: Physicochemical Properties of a Representative Oxonia Active Formulation

Property	Value	Reference
Appearance	Colorless liquid	[14]
pH (1% solution)	3.0 - 3.4	[14]
Density (at 20°C)	1.08 - 1.10 g/cm ³	[14]
Solubility in Water	Miscible in any proportion	[14]
Flash Point	Not applicable	[14]
Foaming Characteristics	Non-foaming	[14]

Conclusion

Oxonia Active is a potent antimicrobial agent with peroxyacetic acid and hydrogen peroxide as its core active ingredients. Its efficacy is derived from a non-specific oxidative mechanism that disrupts microbial cells, making it effective against a broad spectrum of organisms, including bacterial spores. For research and development purposes, it is crucial to consider the specific formulation and to employ standardized experimental protocols to accurately assess its antimicrobial properties under relevant conditions. The synergistic action of its components and its favorable environmental profile, breaking down into water, oxygen, and acetic acid, contribute to its widespread use in various industries.[\[1\]](#)[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nelsonjameson.com [nelsonjameson.com]
- 2. centralagsupply.com [centralagsupply.com]
- 3. cesi-safewater.com [cesi-safewater.com]
- 4. adeptpwt.co.uk [adeptpwt.co.uk]
- 5. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 6. journals.asm.org [journals.asm.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. The sporicidal activity of a disinfectant with peracetic acid against the spores of *Bacillus subtilis* and *Bacillus cereus* according to the european standard PN-EN 17126: 2019-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peracide in-situ peracetic acid high level sporicidal disinfectant - Efficacy | Peracide [peracide.co.uk]
- 10. ecolab.com [ecolab.com]
- 11. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 12. envirotech.com [envirotech.com]
- 13. researchgate.net [researchgate.net]
- 14. sbi4beer.com [sbi4beer.com]
- To cite this document: BenchChem. [The Core Active Components of Oxonia Active: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1202147#what-is-the-active-ingredient-in-oxonia-active>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com